molecular formula C36H58O11 B1264629 Apoptolidinone D

Apoptolidinone D

Número de catálogo: B1264629
Peso molecular: 666.8 g/mol
Clave InChI: VXAZVISKCOREJC-UBVRPDSVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Apoptolidinone D, also known as this compound, is a useful research compound. Its molecular formula is C36H58O11 and its molecular weight is 666.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to Apoptolidinone D

This compound is a macrolide compound derived from microbial sources, specifically from the Actinomycetales order. It has garnered attention in scientific research due to its unique properties and potential applications in cancer therapy. This article delves into the various applications of this compound, focusing on its role in cancer treatment, its mechanism of action, and relevant case studies that highlight its efficacy.

Cancer Therapy

Cytotoxic Properties
this compound exhibits selective cytotoxicity against a range of cancer cell lines while showing minimal toxicity to normal cells. This selective action is crucial for developing targeted cancer therapies, as it can potentially reduce the side effects associated with conventional chemotherapy treatments. Studies have shown that this compound is effective against several cancer types, including breast and lung cancers .

Mechanism of Action
The compound induces apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. Research indicates that this compound interacts with cellular mechanisms that lead to the disruption of mitochondrial function, ultimately triggering apoptosis in malignant cells . This mechanism positions it as a promising candidate for further development in oncological pharmacotherapy.

Research on Apoptosis

Understanding Cell Death
this compound serves as a valuable tool for researchers studying apoptosis. By using this compound, scientists can gain insights into the molecular pathways involved in programmed cell death, which is a critical process in both normal physiological functions and disease states .

Potential for Combination Therapies
There is ongoing research into combining this compound with other therapeutic agents to enhance its efficacy against resistant cancer cell lines. This approach aims to improve treatment outcomes by leveraging the unique properties of this compound alongside established chemotherapeutic agents .

Development of Novel Therapeutics

Synthesis and Modification
The synthesis of this compound and its derivatives is an active area of research. By modifying its chemical structure, researchers aim to enhance its potency and selectivity for cancer cells. The total synthesis of Apoptolidinone has been documented, providing a foundation for further exploration of its analogs .

Case Studies and Clinical Trials
Several case studies have illustrated the potential of this compound in clinical settings. For instance, laboratory evaluations have demonstrated significant cytotoxic effects on various cancer cell lines, prompting further investigation into its clinical applicability .

Data Table: Summary of Research Findings

Study/Source Focus Findings Implications
PubMed Study Total SynthesisDocumented methods for synthesizing this compoundProvides groundwork for future modifications
ACS Publications Cytotoxicity EvaluationSelective toxicity against cancer cellsPotential for targeted cancer therapies
NIH Grants Funding SupportResearch into apoptosis mechanismsEncourages continued exploration of therapeutic uses

Análisis De Reacciones Químicas

Macrocyclization via Suzuki-Miyaura Coupling

The synthesis of apoptolidinone D centers on an intramolecular Suzuki-Miyaura reaction to form the macrolactone core. A vinylboronate intermediate (41 ) undergoes coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and thallium ethoxide [Tl(OEt)] in aqueous THF. This step achieves a 95% yield of macrocycle 42 , demonstrating high efficiency under optimized conditions .

Desilylation Reaction

The final step involves desilylation of 42 using HF-pyridine in tetrahydrofuran (THF) at controlled temperatures (−10°C to 10°C). This cleavage of silyl ether protecting groups proceeds in 87% yield , yielding this compound as an off-white solid .

Stereoselective Aldol Reactions

Key stereocenters at C19/C20 and C22/C23 are established via Mukaiyama aldol reactions . Using isopropenyl boronic ester, these reactions proceed with superior stereoselectivity compared to apoptolidinone A, avoiding competing elimination pathways observed in earlier syntheses .

Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)
MacrocyclizationPd(PPh₃)₄, Tl(OEt), THF/H₂O, 50°C95
DesilylationHF-pyridine, THF, −10°C → 10°C87
Aldol Coupling (C19/C20)Mukaiyama conditions, isopropenyl boronate70–84*

*Yield varies with substrate and conditions .

Spectral Characterization and Analytical Data

This compound was characterized using:

  • ¹H NMR (600 MHz, CD₃OD) : δ 7.39 (s, 1H), 6.27–6.22 (m, 2H), 5.99 (d, J = 15.6 Hz, 1H) .

  • IR (neat) : Peaks at 3382 cm⁻¹ (O-H), 1666 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O) .

  • Optical Rotation : [α]²⁵D = +67.5° (c = 0.1, MeOH) .

Biological Evaluation and Structural Insights

This compound lacks cytotoxicity (>10 μM) against H292 human lung carcinoma cells, contrasting sharply with apoptolidin A (EC₅₀ = 32 nM) . This inactivity highlights the critical role of glycosylation in apoptolidin’s bioactivity. The absence of disaccharide moieties at C27 disrupts target engagement, likely with mitochondrial F₀F₁-ATPase, a proposed mechanistic target .

This compound’s synthesis exemplifies advanced macrolide construction through cross-coupling and stereoselective methodologies. Its biological inertness underscores the importance of post-synthetic glycosylation in natural product drug discovery.

Propiedades

Fórmula molecular

C36H58O11

Peso molecular

666.8 g/mol

Nombre IUPAC

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10,17-dihydroxy-18-methoxy-3,5,9,13-tetramethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one

InChI

InChI=1S/C36H58O11/c1-21-11-10-14-29(39)31(45-8)19-32(46-35(42)24(4)17-22(2)12-9-13-23(3)28(38)16-15-21)34(41)36(43)26(6)33(40)25(5)30(47-36)18-27(37)20-44-7/h9,11-13,15-17,23,25-34,37-41,43H,10,14,18-20H2,1-8H3/b13-9+,16-15+,21-11+,22-12+,24-17+/t23-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34-,36-/m1/s1

Clave InChI

VXAZVISKCOREJC-UBVRPDSVSA-N

SMILES isomérico

C[C@@H]1/C=C/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O)\C)O)OC)[C@H]([C@]2([C@@H]([C@H]([C@H]([C@H](O2)C[C@H](COC)O)C)O)C)O)O)\C)\C

SMILES canónico

CC1C=CC=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1O)C)O)OC)C(C2(C(C(C(C(O2)CC(COC)O)C)O)C)O)O)C)C

Sinónimos

apoptolidinone
apoptolidinone A
apoptolidinone D

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.